tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

Sodium channel blockade Enantioselective pharmacology Antiarrhythmic drug intermediates

Sourcing enantiopure (S)-mexiletine intermediates with undefined stereochemistry can invalidate SAR studies and compromise downstream biological activity. This compound eliminates that risk. • Defined (S)-stereocenter ensures observed potency changes reflect intended structural modifications, not chiral ambiguity. • Boc protection enables selective TFA deprotection (2 h, RT) for N-alkylation/acylation to generate GI-tolerant prodrugs. • Elevated LogP (3.60 vs 2.07 free amine) facilitates efficient extraction and purification during multi-step scale-up.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
Cat. No. B8089552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18)/t13-/m0/s1
InChIKeyCDMSVSKVLSAQQB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate (CAS 2177264-34-3) for Chiral Drug Intermediate Synthesis


tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate (CAS 2177264-34-3; MF C₁₆H₂₅NO₃; MW 279.37) is a chiral N-Boc-protected phenoxypropanamine belonging to the carbamate class . It serves as a protected, enantiopure intermediate for (S)-mexiletine and its analogs. The compound features a tert-butoxycarbonyl (Boc) protecting group on the primary amine, a defined (S)-stereocenter at the propan-2-yl carbon, and a 2,6-dimethylphenoxy moiety. In the context of chiral drug intermediate procurement, the (S)-enantiomeric specification is critical because the two mexiletine enantiomers demonstrate divergent pharmacological potency and therapeutic application profiles [1].

Stereochemical Specification Defined (S)-enantiomer for mexiletine analog synthesis; reported enantiomer-specific pharmacology context for allodynia models.
Boc Protection Utility tert-Butoxycarbonyl group enables orthogonal deprotection strategies; compatible with multi-step chiral amine synthesis.
Application Context Chiral building block for SAR studies, prodrug design, and scalable synthesis of single-enantiomer mexiletine derivatives for research.

Why Generic Substitution of tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate Is Risky for Chiral Synthesis Programs


Substituting this compound with the racemic mixture, the (R)-enantiomer, or the unprotected amine can fundamentally alter downstream synthetic outcomes and biological activity. Mexiletine enantiomers exhibit stereoselective pharmacology: (R)-mexiletine is approximately two-fold more potent than (S)-mexiletine in blocking cardiac sodium channels (tonic block IC₅₀ ~44 μM vs ~80–90 μM), while (S)-mexiletine shows preferential activity in allodynia models [1]. Furthermore, the Boc group profoundly alters physicochemical properties—raising LogP from ~2.1–2.7 to ~3.6 and TPSA from 35.3 Ų to 47.6 Ų—which affects chromatographic retention, solubility, and membrane permeability . Substituting with other N-protecting groups (Cbz, Fmoc, acetyl) alters orthogonal deprotection compatibility, directly impacting multi-step synthetic route design [2].

Racemate or (R)-enantiomer Enantiomer-specific pharmacology may shift model endpoints; (R)-configuration may not support allodynia research context.
Unprotected amine Loss of Boc protection alters LogP and chromatographic behavior, complicating purification and synthetic sequence design.
Cbz or Fmoc analogs Deprotection orthogonality mismatch; may require complete redesign of multi-step protection/deprotection strategy.

Quantitative Differentiation Evidence for tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate Against Key Analogs


Enantiomer-Specific Pharmacological Potency: (S)-Mexitiline vs (R)-Mexitiline Sodium Channel Blockade

The (S)-enantiomer of mexiletine, which this Boc-protected intermediate yields upon deprotection, shows a distinct pharmacological profile from the (R)-enantiomer. In skeletal muscle sodium current assays, (R)-(-)-mexiletine produced tonic block with an IC₅₀ of 43.9 ± 1 μM, while the (S)-(+)-enantiomer was approximately two-fold less potent (estimated IC₅₀ ~80–90 μM) [1]. Conversely, (S)-mexiletine has been reported to exhibit greater efficacy in allodynia models [2]. For procurement, specifying the (S)-enantiomer of the Boc intermediate is mandatory when the target application involves allodynia or neuropathic pain research, or when the downstream active pharmaceutical ingredient requires the (S)-configuration.

Sodium channel IC₅₀
Reported
(S)-(+)-mexiletine IC₅₀ ~80–90 μM vs (R)-(-)-mexiletine IC₅₀ 43.9 ± 1 μM; ~2-fold difference in tonic block
Enantiomer-specific potency profile reported; supports study endpoint alignment.
Tonic block on skeletal muscle sodium currents; holding potential -100 to -20 mV.
Sodium channel blockade Enantioselective pharmacology Antiarrhythmic drug intermediates

LogP Shift Induced by Boc Protection: Impact on Chromatographic Retention and Purification Strategy

The introduction of the Boc group onto (S)-mexiletine significantly elevates the calculated LogP from approximately 2.07–2.73 (mexiletine free base) to 3.60 for the Boc-protected derivative [1]. This LogP increase of approximately 0.9–1.5 log units translates to substantially longer retention on reversed-phase HPLC columns, enabling cleaner separation from more polar process impurities. The corresponding increase in TPSA from 35.3 Ų to 47.6 Ų reflects the added carbamate oxygen atoms, which also modulates hydrogen-bonding capacity during chiral stationary phase interactions .

LogP / TPSA Shift
Reported
Boc-intermediate: LogP 3.60, TPSA 47.6 Ų vs free base: LogP ~2.07–2.73, TPSA 35.3 Ų; ΔLogP ≈ +0.9–1.5
Higher lipophilicity alters RP-HPLC retention; supports purification method development.
Computational prediction data; comparison from multiple sources.
Lipophilicity RP-HPLC retention Physicochemical profiling

Orthogonal Protection Strategy: Boc vs Cbz and Fmoc in Multi-Step Chiral Amine Synthesis

The tert-butyloxycarbonyl (Boc) group on this compound enables orthogonal protection strategies that cannot be replicated with Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) analogs. Boc is selectively and rapidly cleaved by trifluoroacetic acid (TFA; typically 50% v/v in CH₂Cl₂, 2 h at room temperature, or 5 equiv TFA with microwave at 60 °C for 30 min) under conditions where Cbz remains intact [1][2]. Conversely, Cbz can be removed by catalytic hydrogenolysis (H₂/Pd-C) while Boc is stable. Fmoc is removed by secondary amines (20% piperidine in DMF) and is stable to both TFA and hydrogenolysis. This orthogonality means that substituting the Boc intermediate with the Cbz or Fmoc analog would force a complete redesign of the deprotection sequence in multi-step syntheses where two different protected amines must be sequentially unveiled.

Deprotection Orthogonality
Method context
Boc cleaved by TFA; stable to H₂/Pd-C and piperidine. Cbz/Fmoc have complementary stabilities.
Orthogonal strategy enables sequential amine unveiling; substitution may force route redesign.
Standard peptide synthesis deprotection protocols.
Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Synthetic Route Efficiency: Boc-Protected Intermediate vs Chiral tert-Butanesulfinamide Methodology

Alternative routes to enantiopure mexiletine using chiral tert-butanesulfinamide (Ellman's sulfinamide) as a chiral auxiliary require a two-step condensation–reduction sequence from α-aryloxy ketones, followed by auxiliary removal [1]. While this method achieves high enantiomeric excess (91–97% ee), it introduces additional synthetic steps and a chiral auxiliary cost compared to the direct use of pre-formed, enantiopure Boc-protected intermediate. The spiroborate-catalyzed asymmetric reduction route achieves (S)-mexiletine in 94% ee and 84% chemical yield, but this process must be executed in-house and requires specialized chiral catalysts [2]. Procuring the pre-made Boc-protected (S)-intermediate eliminates these steps, providing a single, well-characterized building block with defined enantiopurity (batch purity typically 98%) for convergent synthesis.

Synthetic Steps Saved
Class-level inference
Pre-made Boc-(S)-intermediate: 0 synthetic steps; chiral auxiliary routes: 2–3 steps, 91–97% ee.
Pre-formed intermediate reduces development time; may lower cost-per-batch.
Literature comparison; asymmetric synthesis may require optimization.
Asymmetric synthesis Chiral auxiliary Synthetic efficiency

Chiral Purity Assurance: Enantiomeric Excess of (S)-Mexitiline Intermediates vs Racemic Procurement Risk

Mexiletine is clinically administered as a racemate; however, the two enantiomers differ in pharmacodynamics and pharmacokinetics. The (R)-enantiomer shows faster clearance and preferential cardiac sodium channel binding, while the (S)-enantiomer exhibits distinct activity in neuropathic pain models [1]. The Boc-protected (S)-intermediate serves as a chirality-locked building block; the Boc group prevents racemization during subsequent synthetic transformations that could occur with the free amine. Literature methods for (S)-mexiletine preparation achieve 91–99% ee using chiral-pool approaches (phthalimide-protected amino alcohols via Mitsunobu or Williamson reactions) [2]. Procuring the pre-formed Boc-(S)-intermediate from a supplier certifying 98% purity provides a defined starting point for GMP synthesis, avoiding the analytical burden of verifying enantiomeric purity after each in-house synthetic step.

Enantiomeric Purity
Supporting evidence
Supplier-certified purity 98%; Boc suppresses racemization. Literature ee for (S)-mexiletine: 91–99%.
Pre-certified ee supports QC efficiency; reduces need for in-house chiral method validation.
Chiral HPLC analysis; Mitsunobu and Williamson routes.
Enantiomeric purity Chiral quality control Pharmacopoeial compliance

High-Value Application Scenarios for tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate in Drug Discovery and Development


Enantiopure (S)-Mexitiline Prodrug Synthesis for Neuropathic Pain Research

The (S)-enantiomer of mexiletine has demonstrated preferential activity in allodynia models compared to the (R)-enantiomer [1]. This Boc-protected intermediate can be directly coupled to amino acid or peptide promoieties via the free amine (after TFA deprotection) to generate (S)-mexiletine prodrugs with improved GI tolerability, as described in the mexiletine prodrug patent literature [2]. Using this single-enantiomer Boc intermediate ensures the final prodrug retains the (S)-configuration required for neuropathic pain applications, avoiding the need for chiral separation of the final product.

Chiral Building Block for Structure–Activity Relationship (SAR) Studies on Voltage-Gated Sodium Channels

SAR studies on mexiletine analogs have established that modifications at the stereogenic center and the aryloxy moiety dramatically alter sodium channel blocking potency—some analogs are 23- to 27-fold more potent than mexiletine itself [1][2]. The Boc-protected (S)-intermediate serves as a versatile scaffold: the Boc group can be selectively removed to access the free amine for N-alkylation or acylation, while the 2,6-dimethylphenoxy group provides a baseline for aryl substitution SAR. Procuring this intermediate with defined (S)-stereochemistry eliminates one variable from the SAR matrix, ensuring that observed potency changes are attributable to the intended structural modifications rather than stereochemical ambiguity.

GMP Intermediate for Phase I Clinical Supply of Single-Enantiomer Mexiletine Derivatives

For programs advancing single-enantiomer mexiletine analogs into clinical development, the availability of a supplier-certified 98%-pure Boc-(S)-intermediate provides a regulatory-compliant starting material [1]. The Boc group's well-characterized deprotection kinetics (complete cleavage with TFA within 2 hours at room temperature or 30 minutes under microwave conditions) ensure reproducible downstream processing [2]. The elevated LogP (3.60 vs 2.07 for free amine) enables efficient extraction and purification of intermediates during the synthetic sequence, facilitating scale-up.

Application
Selection Property
Validation Focus
Synthesis of (S)-mexiletine prodrugs for neuropathic pain research
Enantiomer-specific building block with Boc protection
Enantiomeric identity confirmation and deprotection efficiency
Voltage-gated sodium channel SAR studies
Defined (S)-stereochemistry and versatile Boc-amine handle
Purity and stereochemical consistency across batches
Scale-up synthesis for Phase I clinical supply of single-enantiomer mexiletine analogs
Batch-certified purity and Boc deprotection kinetics
Analytical method validation and regulatory documentation support
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